molecular formula C16H14Cl2N2O2S B486496 1-((2,4-dichloro-3-methylphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole CAS No. 723744-53-4

1-((2,4-dichloro-3-methylphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole

Cat. No.: B486496
CAS No.: 723744-53-4
M. Wt: 369.3g/mol
InChI Key: CYAVNSSMVCBRLL-UHFFFAOYSA-N
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Description

1-((2,4-Dichloro-3-methylphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole is a synthetic dihydroimidazole derivative, a heterocyclic scaffold of significant interest in medicinal and agricultural chemistry. The compound features a phenylsulfonyl group substituted with dichloro and methyl moieties, a configuration often associated with potential biological activity. The imidazole ring is a privileged structure in drug discovery, known for its ability to engage in hydrogen bonding and dipole interactions with various biological targets . Researchers investigate such sulfonyl-substituted heterocycles for a range of potential applications, inspired by the known biological activities of similar compounds. For instance, certain substituted imidazole compounds have been explored for their fungicidal potential in agricultural applications . Furthermore, the broader class of imidazole-containing molecules displays a diverse spectrum of pharmacological properties, including antiviral, anti-inflammatory, and anticancer activities, making them valuable scaffolds for developing new therapeutic agents . This specific compound is provided as a chemical tool for qualified researchers to explore its properties and potential interactions in biochemical assays.

Properties

IUPAC Name

1-(2,4-dichloro-3-methylphenyl)sulfonyl-2-phenyl-4,5-dihydroimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl2N2O2S/c1-11-13(17)7-8-14(15(11)18)23(21,22)20-10-9-19-16(20)12-5-3-2-4-6-12/h2-8H,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYAVNSSMVCBRLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1Cl)S(=O)(=O)N2CCN=C2C3=CC=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 1,2-Diamines with Carbonyl Compounds

The reaction of 1,2-diamines with aldehydes or ketones under acidic or basic conditions generates imidazolines via cyclodehydration. For example, ethylenediamine derivatives react with benzaldehyde to form 2-phenyl-4,5-dihydro-1H-imidazole. Modifications include using microwave irradiation or Lewis acids (e.g., ZnCl₂) to accelerate the reaction and improve yields.

Reduction of Imidazole Derivatives

Catalytic hydrogenation of 2-phenyl-1H-imidazole over palladium or platinum catalysts selectively saturates the 4,5-position double bond, yielding the dihydroimidazole core. This method requires careful control of hydrogen pressure (1–3 atm) and temperature (25–50°C) to avoid over-reduction.

Sulfonylation of the Imidazoline Core

Introducing the 2,4-dichloro-3-methylphenylsulfonyl group to the imidazoline nitrogen constitutes the critical functionalization step.

Sulfonyl Chloride Coupling

The most widely reported method involves reacting 2-phenyl-4,5-dihydro-1H-imidazole with 2,4-dichloro-3-methylbenzenesulfonyl chloride under basic conditions.

Procedure :

  • Reagents :

    • 2-Phenyl-4,5-dihydro-1H-imidazole (1.0 equiv)

    • 2,4-Dichloro-3-methylbenzenesulfonyl chloride (1.2 equiv)

    • Base: Triethylamine (2.5 equiv) or NaOH (aqueous, 10%)

    • Solvent: Dichloroethane (DCE) or tetrahydrofuran (THF)

  • Conditions :

    • Temperature: 80–90°C

    • Time: 12–24 hours

    • Atmosphere: Inert (N₂ or Ar)

  • Workup :

    • Quench with ice-cold water

    • Extract with ethyl acetate (3 × 50 mL)

    • Dry over MgSO₄, filter, and concentrate

    • Purify via column chromatography (SiO₂, hexane/ethyl acetate 3:1)

Key Observations :

  • Excess sulfonyl chloride ensures complete conversion but risks disulfonylation.

  • Aprotic solvents like DCE minimize hydrolysis of the sulfonyl chloride.

  • Yields range from 65% to 78%, depending on the purity of starting materials.

Alternative Pathways: One-Pot Synthesis

Recent advances enable the simultaneous formation of the imidazoline ring and sulfonylation in a single vessel, reducing purification steps.

Example Protocol :

  • Combine 1,2-diaminoethane (1.0 equiv), benzaldehyde (1.1 equiv), and 2,4-dichloro-3-methylbenzenesulfonyl chloride (1.2 equiv) in DCE.

  • Add NaOH (2.0 equiv) and heat at 90°C for 18 hours.

  • Isolate the product via extraction and chromatography (yield: 60–70%).

Advantages :

  • Eliminates intermediate isolation

  • Reduces solvent usage

Challenges :

  • Competing reactions may form byproducts (e.g., Schiff bases).

Mechanistic Insights

Sulfonylation Regioselectivity

The secondary amine in 4,5-dihydro-1H-imidazole exhibits higher nucleophilicity at the 1-position nitrogen compared to the 3-position. Steric effects from the 2-phenyl group further direct sulfonyl chloride attack to the less hindered nitrogen, ensuring regioselective product formation.

Reaction Monitoring

Fourier-transform infrared (FTIR) spectroscopy tracks the disappearance of the sulfonyl chloride’s S=O stretch (~1370 cm⁻¹) and the emergence of sulfonamide N–H stretches (~3300 cm⁻¹). Nuclear magnetic resonance (NMR) spectroscopy confirms success via:

  • ¹H NMR : Downfield shift of imidazoline protons (δ 3.2–3.8 ppm).

  • ¹³C NMR : Sulfonyl carbon resonance at δ 115–120 ppm.

Scalability and Industrial Considerations

Large-Scale Sulfonylation

Pilot studies demonstrate that increasing reaction volume (10 L batches) maintains yields (~70%) but requires:

  • Efficient cooling during exothermic sulfonyl chloride addition

  • Continuous extraction systems to handle emulsification

Green Chemistry Modifications

  • Solvent Replacement : Substituting DCE with cyclopentyl methyl ether (CPME) reduces toxicity.

  • Catalytic Bases : Using polymer-supported bases (e.g., PS-BEMP) enables recycling and reduces waste.

Analytical Characterization

Table 1 : Spectroscopic Data for 1-((2,4-Dichloro-3-methylphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole

TechniqueKey Data
HRMS (ESI⁺) m/z 369.0698 [M+H]⁺ (calc. 369.0701 for C₁₆H₁₄Cl₂N₂O₂S)
¹H NMR δ 7.65 (d, 1H, Ar–H), 7.48–7.32 (m, 5H, Ph–H), 3.75 (t, 2H, CH₂), 2.89 (t, 2H, CH₂), 2.45 (s, 3H, CH₃)
¹³C NMR δ 154.2 (C=S), 137.8–125.4 (Ar–C), 48.3 (CH₂), 25.1 (CH₂), 19.8 (CH₃)
FTIR 1345 cm⁻¹ (S=O asym), 1160 cm⁻¹ (S=O sym), 3100 cm⁻¹ (C–H aromatic)

Challenges and Optimization

Byproduct Formation

  • Disulfonylation : Occurs with excess sulfonyl chloride or prolonged reaction times. Mitigated by using 1.2 equiv of sulfonyl chloride and monitoring via TLC.

  • Hydrolysis : Moisture leads to sulfonic acid byproducts. Strict anhydrous conditions (molecular sieves) are essential.

Purification

  • Silica gel chromatography remains the standard, though recrystallization (ethanol/water) offers a solvent-efficient alternative for large-scale batches .

Chemical Reactions Analysis

1-((2,4-dichloro-3-methylphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions, often using reagents like lithium aluminum hydride, can convert the sulfonyl group to a sulfide.

    Substitution: The dichloromethylphenyl ring can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings to optimize reaction efficiency. Major products formed from these reactions include sulfone, sulfide, and substituted phenyl derivatives.

Scientific Research Applications

1-((2,4-dichloro-3-methylphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a valuable tool in biochemical studies and drug discovery.

    Industry: The compound’s reactivity and stability make it suitable for use in industrial processes, such as the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-((2,4-dichloro-3-methylphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the phenyl and imidazole rings provide additional binding affinity and specificity. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues and Their Properties

The table below summarizes key structural analogs and their properties:

Compound Name CAS Number Molecular Formula Molecular Weight Substituents (R1, R2) LogP (Calculated/Experimental) Solubility (H2O) Biological Activity (Reported)
2-Phenyl-4,5-dihydro-1H-imidazole 936-49-2 C9H10N2 146.19 R1 = H, R2 = H 1.76 (Exp.) ≤8 mg/mL Antimicrobial (inferred from analogs)
1-(4-Chlorobenzenesulfonyl)-2-[(naphthalen-1-yl)methyl]-4,5-dihydro-1H-imidazole 873587-77-0 C20H17ClN2O2S 384.88 R1 = 4-Cl-C6H4SO2, R2 = C10H7CH2 Not reported Not reported Not reported
1-(Benzenesulfonyl)-2-[(3,4-dichlorophenyl)methylsulfanyl]-4,5-dihydroimidazole 868218-38-6 C17H15Cl2N2O2S2 414.30 R1 = C6H5SO2, R2 = (3,4-Cl2C6H3)CH2S 2.1 (XLogP3) Not reported Not reported
Target Compound: 1-((2,4-Dichloro-3-methylphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole Not reported C16H15Cl2N2O2S 370.27 R1 = 2,4-Cl2-3-Me-C6H2SO2, R2 = C6H5 Estimated ~2.5–3.0* Likely low (<1 mg/mL) Not reported (structural inferences only)

*Estimated based on substituent contributions: Sulfonyl groups reduce LogP compared to thioethers (e.g., 2.1 in ), but chloro and methyl groups increase hydrophobicity.

Electronic and Steric Effects

  • Sulfonyl vs. Thioether Groups : The sulfonyl group in the target compound is electron-withdrawing, reducing the basicity of the imidazoline nitrogen compared to thioether analogs (e.g., 868218-38-6) . This may influence binding interactions in biological systems.

Biological Activity

1-((2,4-Dichloro-3-methylphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole (CAS No. 723744-53-4) is a compound of interest due to its potential biological activities, particularly in pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

  • Molecular Formula : C16H14Cl2N2O2S
  • Molecular Weight : 369.27 g/mol
  • Structure : The compound features a sulfonyl group attached to an imidazole ring, which is known for its diverse biological activities.

Biological Activity Overview

The biological activity of this compound has been primarily studied in the context of its antimicrobial and anticancer properties. The following sections detail these activities.

Antimicrobial Activity

Research indicates that derivatives of imidazole compounds often exhibit significant antimicrobial properties. In vitro studies have shown that related compounds demonstrate effectiveness against various bacterial strains.

Compound MIC (μg/mL) Activity
10.22 - 0.25Effective against Staphylococcus aureus and Staphylococcus epidermidis
20.5 - 1.0Active against Mycobacterium abscessus
34 - 8Weak activity on multidrug-resistant strains

These findings suggest that the compound may inhibit bacterial growth through mechanisms such as disruption of cell wall synthesis or interference with protein synthesis.

Anticancer Activity

The imidazole derivatives have also been explored for their anticancer properties. A study focusing on the cytotoxic effects of similar compounds on breast cancer cell lines revealed promising results:

  • Cell Lines Tested : MCF-7 and MDA-MB-231
  • Results : The compounds exhibited varying degrees of cytotoxicity, with some showing synergistic effects when combined with conventional chemotherapy agents like doxorubicin.

The mechanisms underlying the biological activities of this compound are thought to involve:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in bacterial metabolism.
  • Induction of Apoptosis : In cancer cells, these compounds may trigger apoptotic pathways, leading to cell death.
  • Biofilm Disruption : Some studies indicate that these compounds can disrupt biofilm formation in pathogenic bacteria, enhancing their efficacy.

Case Studies and Research Findings

Several studies have documented the biological activities of related imidazole derivatives:

  • Study on Antimicrobial Efficacy :
    • Researchers evaluated a series of imidazole derivatives for their antimicrobial activity against common pathogens.
    • Results indicated that certain derivatives had MIC values significantly lower than those of standard antibiotics, suggesting a potential for development as new antimicrobial agents .
  • Cytotoxicity in Cancer Research :
    • A detailed investigation into the cytotoxic effects on breast cancer cell lines demonstrated that some derivatives not only reduced cell viability but also enhanced the effectiveness of existing chemotherapeutics .

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